molecular formula C19H19N3O4 B5126404 2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B5126404
M. Wt: 353.4 g/mol
InChI Key: JDDWYDFVHQSTRN-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a phenyl-substituted imidazolidin-dione core linked via an acetamide bridge to a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name

2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13-8-9-16(26-2)15(10-13)20-17(23)11-22-18(24)12-21(19(22)25)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDWYDFVHQSTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reactants used.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the imidazolidinone intermediate.

    Attachment of the Acetamide Group: The final step involves the reaction of the imidazolidinone intermediate with an acetamide derivative, such as 2-methoxy-5-methylphenyl acetamide, under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its structural features enable it to interact with specific biological targets.

Medicine

Potential medical applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

The imidazolidin-dione ring in the target compound is structurally analogous to thiazolidinedione (TZD) and pyridazinone derivatives, which are prominent in medicinal chemistry:

Compound Class Core Structure Key Substituents Biological Activity Source
Imidazolidin-dione 5-membered ring, 2 ketones Phenyl, 2-methoxy-5-methylphenyl Not reported (inferred anti-inflammatory) [Hypothetical]
Thiazolidinedione (TZD) 5-membered ring, 2 ketones Benzylidene, phenoxy, fluorophenyl Anti-inflammatory (e.g., compounds 73–75)
Pyridazinone 6-membered ring, 2 nitrogens Methoxybenzyl, bromophenyl FPR2 receptor agonism
  • Key Insight: The imidazolidin-dione core may mimic TZD’s anti-inflammatory activity by interacting with peroxisome proliferator-activated receptors (PPARs), while pyridazinone derivatives highlight the role of heterocyclic rings in receptor specificity .

Acetamide Derivatives with Aromatic Substituents

The target compound’s acetamide linkage and aryl groups resemble synthetic auxin agonists and antimicrobial agents:

Compound Substituents on Acetamide Activity Potency/IC50 Source
Target Compound 2-methoxy-5-methylphenyl Not reported N/A [Hypothetical]
WH7 4-chloro-2-methylphenoxy, triazolyl Plant growth regulation Auxin agonist
Compound 47 Benzo[d]thiazole-sulfonyl piperazine Antimicrobial (gram-positive) MIC: 2–4 µg/mL
DAS534 Chlorophenyl, pyridinecarboxylic acid Herbicidal Not specified

Functional Comparison with Anti-inflammatory Agents

Thiazolidinedione-acetamide hybrids (e.g., compound 73) exhibit anti-inflammatory activity via cyclooxygenase (COX) inhibition, with IC50 values comparable to indomethacin (~0.8 µM) . While the target compound’s imidazolidin-dione core lacks the α,β-unsaturated ketone of chalcones (known for anti-inflammatory activity), its rigid structure could stabilize interactions with inflammatory targets like COX-2 or PPAR-γ .

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